molecular formula C82H121N23O19 B1591303 Serine human angiotensin tetradecapeptide CAS No. 91999-74-5

Serine human angiotensin tetradecapeptide

Número de catálogo: B1591303
Número CAS: 91999-74-5
Peso molecular: 1733 g/mol
Clave InChI: CQGAGLNDCXHGEL-SDDIQEGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Serine human angiotensin tetradecapeptide is a peptide derived from angiotensinogen, a precursor to all angiotensin peptides. Angiotensinogen is a member of the non-inhibitory serine protease inhibitor superfamily and plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . The tetradecapeptide form of angiotensin is a specific sequence of amino acids that has significant biological functions, particularly in cardiovascular regulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of serine human angiotensin tetradecapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the incoming amino acid.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation, particularly at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring methionine residues to their original state.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution Reagents: Amino acid derivatives and coupling reagents like DCC or DIC for substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Serine human angiotensin tetradecapeptide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of serine human angiotensin tetradecapeptide involves its interaction with angiotensin receptors, primarily angiotensin II type 1 (AT1) receptors. Upon binding to these receptors, the peptide triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion. These effects are mediated through the activation of G-protein-coupled receptors and subsequent activation of phospholipase C, which increases intracellular calcium levels .

Comparación Con Compuestos Similares

    Angiotensin I: A decapeptide precursor to angiotensin II, involved in blood pressure regulation.

    Angiotensin II: An octapeptide that is the primary effector of the renin-angiotensin system, causing vasoconstriction and increased blood pressure.

    Angiotensin III: A heptapeptide with similar but less potent effects compared to angiotensin II.

Uniqueness: Serine human angiotensin tetradecapeptide is unique due to its specific sequence and length, which allows it to serve as a precursor to multiple active angiotensin peptides. Its role in the renin-angiotensin system and its potential for therapeutic applications make it a compound of significant interest in both research and clinical settings .

Actividad Biológica

Serine human angiotensin tetradecapeptide (Angiotensin I, or Ang I) is a crucial component of the renin-angiotensin system (RAS), which plays a significant role in regulating blood pressure and fluid balance in the human body. This peptide, consisting of 14 amino acids, is generated from angiotensinogen by the action of renin and subsequently converted to angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). The biological activity of Ang I and its derivatives is essential for understanding various cardiovascular diseases, including hypertension.

The structure of Ang I is pivotal for its interaction with the RAS. It serves as a substrate for ACE, which cleaves it to produce Ang II, a potent vasoconstrictor. The binding affinity and specificity of Ang I towards ACE are influenced by its amino acid sequence and conformation. Recent studies have elucidated the molecular interactions involved in this process, revealing that modifications to the peptide can significantly alter its biological activity.

Table 1: Comparison of Angiotensin Peptides

PeptideSequenceFunction
Angiotensin IAsp-Arg-Val-Tyr-Ile-His-Pro-Phe-Thr-Ser-LeuPrecursor to Ang II
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheVasoconstriction and blood pressure regulation
Angiotensin IIIArg-Val-Tyr-Ile-His-Pro-PheSimilar to Ang II but with lower potency

Biological Activity

The biological activity of this compound is primarily mediated through its conversion to Ang II, which binds to AT1 and AT2 receptors, leading to various physiological effects:

  • Vasoconstriction : Ang II causes constriction of blood vessels, increasing blood pressure.
  • Aldosterone Secretion : It stimulates adrenal glands to secrete aldosterone, promoting sodium retention and further increasing blood pressure.
  • Sympathetic Nervous System Activation : Enhances sympathetic outflow, contributing to increased heart rate and contractility.

Case Studies

Several studies have investigated the implications of altered Ang I levels in clinical conditions:

  • Hypertension : A study demonstrated that elevated plasma levels of angiotensinogen (precursor to Ang I) correlate with hypertension in patients with M235T polymorphism in the AGT gene. This polymorphism results in increased angiotensinogen production, leading to higher Ang I levels and subsequent hypertension .
  • Heart Failure : Research indicates that patients with heart failure exhibit dysregulation in the RAS, characterized by elevated levels of both Ang I and Ang II. This dysregulation contributes to fluid overload and worsening cardiac function .
  • Diabetes : In diabetic patients, increased renin activity has been observed, leading to higher production of Ang I. This can exacerbate hypertension and cardiovascular complications commonly seen in diabetes .

Research Findings

Recent advancements in understanding the biochemical pathways involving this compound have been significant:

  • Inhibitors : Development of renin inhibitors has shown promise in treating hypertension by directly affecting the conversion of angiotensinogen to Ang I. These inhibitors can reduce blood pressure effectively without some side effects associated with ACE inhibitors .
  • Fluorogenic Substrates : Innovative assays using fluorogenic substrates derived from the N-terminal sequence of human angiotensinogen have been developed for measuring renin activity with high sensitivity. This allows for better characterization of inhibitors and understanding their mechanisms .

Propiedades

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H121N23O19/c1-11-45(9)66(103-74(116)57(30-48-22-24-52(107)25-23-48)97-76(118)64(43(5)6)101-69(111)54(20-16-26-89-82(84)85)93-68(110)53(83)34-63(108)109)79(121)99-60(33-51-37-88-41-92-51)80(122)105-27-17-21-62(105)75(117)96-56(29-47-18-14-13-15-19-47)70(112)95-58(31-49-35-86-39-90-49)71(113)94-55(28-42(3)4)73(115)102-65(44(7)8)77(119)104-67(46(10)12-2)78(120)98-59(32-50-36-87-40-91-50)72(114)100-61(38-106)81(123)124/h13-15,18-19,22-25,35-37,39-46,53-62,64-67,106-107H,11-12,16-17,20-21,26-34,38,83H2,1-10H3,(H,86,90)(H,87,91)(H,88,92)(H,93,110)(H,94,113)(H,95,112)(H,96,117)(H,97,118)(H,98,120)(H,99,121)(H,100,114)(H,101,111)(H,102,115)(H,103,116)(H,104,119)(H,108,109)(H,123,124)(H4,84,85,89)/t45-,46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGAGLNDCXHGEL-SDDIQEGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H121N23O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238813
Record name Serine human angiotensin tetradecapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91999-74-5
Record name Serine human angiotensin tetradecapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091999745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serine human angiotensin tetradecapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.